[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate
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Overview
Description
[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an anilino group, an oxoethylidene moiety, and a butylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality, which is then deprotected under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of [(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: LiAlH4, NaBH4, hydrogenation with nickel or rhodium catalysts
Substitution: Alkyl halides, acyl chlorides, nucleophiles like RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of coatings, preservatives, and other industrial products.
Mechanism of Action
The mechanism of action of [(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Iodopropynyl butylcarbamate: A related compound with similar structural features and applications.
Carbamate esters: A broader class of compounds that share the carbamate functional group.
Uniqueness
[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-2-3-9-14-13(18)19-15-10-12(17)16-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,14,18)(H,16,17)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZFQAIQGMKYSO-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)ON=CC(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)O/N=C/C(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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